N-异烟酰基丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

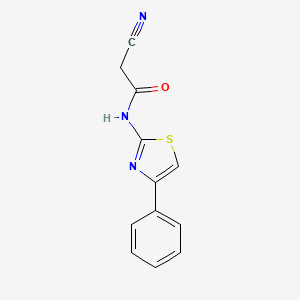

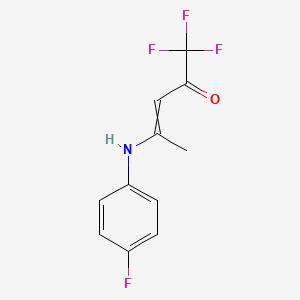

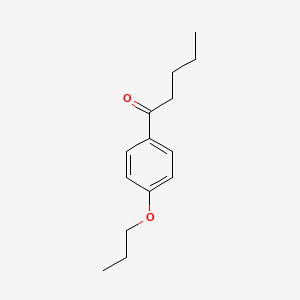

N-Isonicotinoylalanine is a derivative of the amino acid alanine, which has been chemically modified to include an isonicotinoyl group. This modification is significant in the field of medicinal chemistry as it can influence the interaction of the molecule with biological targets, such as the VLA-4 receptor. The VLA-4 receptor is involved in various cellular processes, including adhesion and signaling, making it a potential target for therapeutic intervention in diseases where these processes are dysregulated .

Synthesis Analysis

The synthesis of N-isonicotinoyl-(L)-4-aminophenylalanine derivatives has been explored to create compounds with high binding affinity to the VLA-4 receptor. These derivatives are synthesized through a series of chemical reactions that introduce the isonicotinoyl group into the amino acid structure. The synthesis process aims to achieve tight binding antagonists for VLA-4, which could have therapeutic applications. The precise synthesis methods and the chemical reactions involved are not detailed in the provided data, but the resulting compounds exhibit subnanomolar binding affinity, indicating a successful synthesis strategy .

Molecular Structure Analysis

The molecular structure of N-isonicotinoylalanine derivatives is designed to interact specifically with the VLA-4 receptor. The presence of the isonicotinoyl group is likely to play a crucial role in the binding affinity of these compounds. Although the exact molecular interactions are not described in the provided data, the high binding affinity suggests that the molecular structure of these derivatives is well-suited for interaction with VLA-4. The structural analysis of these compounds would typically involve techniques such as X-ray crystallography or NMR spectroscopy to determine the conformation and orientation of the isonicotinoyl group in relation to the amino acid backbone .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-isonicotinoylalanine derivatives are crucial for achieving the desired biological activity. The derivatives are designed to exhibit not only high binding affinity but also significant off-rates, which refers to the rate at which the compound dissociates from the VLA-4 receptor. The balance between binding affinity, off-rate, protein binding, and pharmacokinetics is a complex interplay that is essential for the development of effective VLA-4 antagonists. The chemical reactions and modifications made to the amino acid structure are tailored to optimize these properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-isonicotinoylalanine derivatives, such as solubility, stability, and reactivity, are important for their potential as therapeutic agents. These properties can affect the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). The provided data does not include specific details on these properties, but the mention of pharmacokinetics suggests that these aspects have been considered in the evaluation of the derivatives. The physical and chemical properties are likely optimized to ensure that the compounds maintain their activity and have an acceptable safety profile .

科学研究应用

氨基酸检测的生物传感器

对传感器和生物传感器开发的综述强调了构建用于检测苯丙氨酸、酪氨酸和色氨酸等氨基酸的设备的跨学科方法。这些传感器利用导电聚合物和分子印迹聚合物进行电化学检测,强调了它们在医药中进行药品质量控制和疾病监测的重要性 (Dinu & Apetrei,2022)。

疾病研究中的代谢物分析

代谢组学(生物系统中代谢物的研究)已成为识别帕金森氏症等疾病的生物标志物的工具。该领域的研究通常涉及对氨基酸及其代谢物进行分析以了解疾病的病理生理,这表明在代谢研究和疾病生物标志物识别中,N-异烟酰基丙氨酸等化合物可能是相关的 (Havelund 等人,2017)。

代谢紊乱的营养和药理管理

在苯丙酮尿症(PKU)的治疗中,一种以无法代谢苯丙氨酸为特征的疾病,进展包括使用低苯丙氨酸的蛋白质糖巨肽,这表明详细研究氨基酸及其衍生物在饮食管理中的作用 (Ney、Blank & Hansen,2013)。

研究中的伦理考量

在研究中应用 N-异烟酰基丙氨酸等化合物,尤其是在涉及活体受试者时,引发了对伦理考量的讨论。完善研究中使用的方法以提高受试者的福利并确保科学严谨性非常重要,这表明在科学探索中,伦理研究实践与科学探索的交叉点更广泛 (Sloman 等人,2019)。

安全和危害

When handling N-Isonicotinoylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .

作用机制

- One potential target could be nicotinic acetylcholine receptors (nAChRs) . These receptors are present in the brain and play a role in various physiological processes . However, further research is needed to confirm this for N-Isonicotinoylalanine.

Target of Action

Result of Action

属性

IUPAC Name |

2-(pyridine-4-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-2-4-10-5-3-7/h2-6H,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXRSQPSAHILRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)